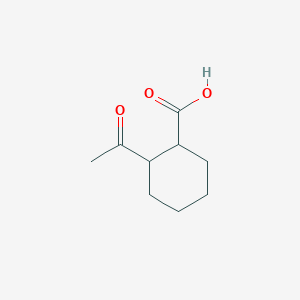

2-acetylcyclohexane-1-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h7-8H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKYIYSUAUIYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412353 | |

| Record name | Cyclohexanecarboxylicacid, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148029-00-9 | |

| Record name | Cyclohexanecarboxylicacid, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Acetylcyclohexane 1 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis methods for 2-acetylcyclohexane-1-carboxylic acid involve the construction of the core structure in a more immediate fashion. These approaches often utilize condensation and acylation reactions to assemble the desired molecular framework.

Condensation Reactions Involving 2-[2-(Aryl)acetyl]cyclohexane-1,3-diones

Condensation reactions are a cornerstone of organic synthesis, and they play a crucial role in the formation of this compound derivatives. Specifically, the condensation of 2-acylcyclohexane-1,3-diones with aromatic aldehydes can lead to the formation of complex molecular structures. researchgate.net For instance, reacting 2-acetylcyclohexane-1,3-diones with aromatic aldehydes in the presence of various amine catalysts such as piperidine, pyrrolidine, or morpholine yields 2-(3-arylprop-2-enoyl)cyclohexane-1,3-diones as the primary products. researchgate.net

These reactions are significant as they build upon the cyclohexane-1,3-dione framework, a versatile precursor for many bioactive molecules. The resulting products from these condensation reactions can undergo further transformations, including cyclization, to generate more complex heterocyclic systems. researchgate.net

Acylation Reactions with Carboxylic Acid Anhydrides

Acylation reactions using carboxylic acid anhydrides represent another direct pathway to introduce the acetyl group onto the cyclohexane (B81311) ring. Carboxylic anhydrides are effective acylating agents due to the high electrophilicity of their carbonyl carbons. nih.gov These reagents can be used in various synthetic protocols for carbon-oxygen bond formation, leading to the synthesis of esters and lactones in good yields. tcichemicals.com

A common strategy involves the acylation of an enamine derived from cyclohexanone. For example, cyclohexanone can be converted to its corresponding enamine by reacting it with pyrrolidine. This enamine intermediate, which has a nucleophilic β-carbon, can then be acylated with acetic anhydride. Subsequent hydrolysis of the resulting iminium ion yields 2-acetylcyclohexanone (B32800). chemistry-online.comscribd.com This β-dicarbonyl compound is a close structural relative and a potential precursor to this compound.

The use of dehydrating condensation reagents, such as aromatic carboxylic anhydrides, in the presence of a Lewis acid catalyst, provides a powerful method for these transformations. tcichemicals.com

| Reagent/Catalyst | Reaction Type | Product |

| Aromatic Aldehydes / Amine Catalyst | Condensation | 2-(3-Arylprop-2-enoyl)cyclohexane-1,3-diones |

| Acetic Anhydride / Pyrrolidine | Acylation via Enamine | 2-Acetylcyclohexanone |

| Carboxylic Anhydrides / Lewis Acid | Acylation | Carboxylic Esters / Lactones |

Regioselective Access to this compound Scaffolds

Achieving regioselectivity is a critical challenge in the synthesis of substituted cyclohexanes. The ability to control the position of the acetyl and carboxylic acid groups on the cyclohexane ring is paramount for the successful synthesis of the target molecule.

One approach to ensure the correct regiochemistry is to start with a precursor that already contains a directing group. For instance, the use of 2-acylcycloalkane-1,3-diones as starting materials provides a scaffold where the acyl group is already in the desired position relative to the ketone functionalities. acs.org These diones can then be selectively modified to introduce the carboxylic acid group at the C1 position.

Furthermore, the choice of reaction conditions and reagents can influence the regioselectivity of acylation reactions. The formation of specific enolates or enamines from unsymmetrical ketones like 2-substituted cyclohexanones can direct the incoming acyl group to a particular α-carbon.

Indirect Synthetic Routes via Precursor Transformations

Indirect synthetic routes involve the initial synthesis of a precursor molecule that is subsequently converted to this compound through one or more chemical transformations. These pathways often involve oxidation or carboxylation steps.

Oxidative Pathways from Acetylcyclohexane Analogues

Oxidative methods can be employed to convert acetylcyclohexane analogues into the desired carboxylic acid. For example, the oxidation of 1-methyl-1-acetylcyclohexane using reagents like nitric acid or sodium hypobromite can yield 1-methylcyclohexanecarboxylic acid, demonstrating the feasibility of oxidizing an acetyl group on a cyclohexane ring to a carboxylic acid. orgsyn.org

A more general understanding of these transformations comes from studies on the liquid-phase oxidation of cyclohexane. This process is known to produce a variety of carboxylic acids and their anhydrides through complex radical-chain mechanisms. researchgate.net Key intermediates in these reactions include cyclohexanol and cyclohexanone, which can undergo further oxidation to form dicarboxylic acids like adipic acid. researchgate.net The mechanisms involve the formation and subsequent transformation of various oxygenated intermediates, highlighting the potential for oxidative pathways to generate the carboxylic acid functionality. researchgate.net

Carboxylation Strategies, Including Formic Acid Mediated Methods

Carboxylation represents a direct method for introducing a carboxylic acid group onto a molecule. A notable example is the carboxylation of alcohols and olefins using formic acid. orgsyn.org This method provides a rapid and simple route to tertiary carboxylic acids. For instance, 2-methylcyclohexanol can be carboxylated with formic acid to produce 1-methylcyclohexanecarboxylic acid in high yield. orgsyn.org This reaction proceeds under relatively mild conditions and demonstrates the utility of formic acid as a carboxylating agent.

Another powerful carboxylation technique involves the use of Grignard reagents. While not directly using formic acid, the carbonation of a Grignard reagent derived from a suitable halo-acetylcyclohexane precursor with carbon dioxide would be a classic and effective method for introducing the carboxylic acid group.

| Precursor | Reagent(s) | Transformation |

| 1-Methyl-1-acetylcyclohexane | Nitric Acid or Sodium Hypobromite | Oxidation |

| Cyclohexane | Oxygen (liquid-phase oxidation) | Oxidation |

| 2-Methylcyclohexanol | Formic Acid | Carboxylation |

Multi-step Convergent Syntheses of this compound

Proposed Convergent Synthetic Pathway:

Fragment A Synthesis (Dienophile): The synthesis would begin with the preparation of an appropriate dienophile, such as ethyl 2-cyanoacrylate.

Fragment B Synthesis (Diene): A suitable diene, for instance, 1-methoxy-1,3-cyclohexadiene, would be prepared.

Diels-Alder Cycloaddition: The two fragments are combined in a [4+2] cycloaddition reaction to form the core bicyclic structure. This reaction is known for its high stereoselectivity.

Ring Opening and Functional Group Interconversion: The resulting bicyclic intermediate undergoes a series of transformations, including ring-opening, hydrolysis of the nitrile and ester groups, and decarboxylation to yield a cyclohexene (B86901) carboxylic acid precursor.

Installation of Acetyl Group: The acetyl group can be introduced via a Friedel-Crafts acylation or a related ketone synthesis on an appropriate precursor.

Final Hydrogenation: The cyclohexene ring is hydrogenated to the fully saturated cyclohexane ring to yield the final product, this compound.

Catalytic Protocols in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, offering mild, selective, and efficient routes to complex molecules.

Applications of Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP)

The combination of Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a cornerstone of modern esterification, known as the Steglich esterification. organic-chemistry.org While not a method for synthesizing the carboxylic acid itself, it is a critical protocol for converting this compound into its corresponding esters. This is particularly useful for creating derivatives for further reactions or for biological studies.

The reaction proceeds through the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form a highly reactive acylpyridinium salt. chemicalbook.com This salt is readily attacked by an alcohol, even sterically hindered ones, to form the desired ester with high efficiency. organic-chemistry.orgorgsyn.org The main byproduct, dicyclohexylurea, is a solid that can be easily removed by filtration.

The use of DMAP as a catalyst significantly accelerates the DCC-activated esterification, suppressing side reactions and allowing the formation of sterically demanding esters at room temperature. organic-chemistry.org

Table 1: Representative Conditions for DCC/DMAP-Mediated Esterification

| Carboxylic Acid Substrate | Alcohol | Catalyst System | Solvent | Temperature | Yield |

| Monoethyl fumarate | tert-Butyl alcohol | DCC, DMAP (catalytic) | Dichloromethane | 0°C to RT | High |

| 2,5-Cyclohexadiene-1-carboxylic acid | tert-Butyl alcohol | DCC, DMAP (catalytic) | Dichloromethane | Room Temp. | 65% |

| Sterically Hindered Acids | Various Alcohols | DCC, DMAP (catalytic) | Dichloromethane | Room Temp. | Good |

This table presents generalized data for the Steglich esterification to illustrate the utility of the DCC/DMAP system for converting carboxylic acids into esters.

Transition Metal Catalysis for Related Cyclohexane Derivatives

Transition metal catalysis provides powerful tools for the synthesis of complex cyclohexane frameworks and their precursors. mdpi.com These methods are characterized by their high efficiency and selectivity.

Catalytic Hydrogenation: One of the most direct methods to produce cyclohexane derivatives is the catalytic hydrogenation of the corresponding aromatic compounds. google.com For a molecule like this compound, a potential precursor would be 2-acetylbenzoic acid. Catalysts based on rhodium or ruthenium on a solid support are highly effective for the hydrogenation of the benzene ring under various conditions of temperature and pressure. google.com This transformation is a key step in many industrial processes for producing cyclohexanecarboxylic acids.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds. mdpi.com While not directly forming the cyclohexane ring, these reactions can be used to construct complex precursors. For instance, a Suzuki or Stille coupling could be employed to attach the acetyl group (or a precursor) to a functionalized cyclohexene or cyclohexane ring. These reactions exhibit high functional group tolerance, allowing for their use in late-stage synthetic steps. mdpi.com

Table 2: Transition Metal Catalysts in the Synthesis of Cyclohexane Derivatives

| Reaction Type | Catalyst | Substrate Example | Product Type | Key Features |

| Arene Hydrogenation | Rhodium on Carbon (Rh/C) | Benzenecarboxylic Acid | Cyclohexanecarboxylic Acid | High efficiency for ring saturation. google.com |

| Arene Hydrogenation | Ruthenium on Carbon (Ru/C) | Terephthalic Acid | 1,4-Cyclohexanedicarboxylic acid | Effective for di- and tri-acids. google.com |

| C-H Activation/Oxidation | Cobalt Oxides | Cyclohexane | Cyclohexanol/Cyclohexanone | Direct functionalization of C-H bonds. researchgate.net |

| Asymmetric Hydrogenation | Iridium-N,P Ligand Complexes | Alkenes | Chiral Alkanes | High enantioselectivity for creating chiral centers. diva-portal.org |

This table summarizes common applications of transition metal catalysis relevant to the synthesis of functionalized cyclohexane rings.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acids and their derivatives. In these reactions, a nucleophile replaces the leaving group attached to the acyl group. jove.com The general mechanism involves two key steps: the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. jove.compressbooks.pub

General Mechanisms for Carboxylic Acid and Derivatives

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is influenced by the nature of the leaving group. pressbooks.pub The reaction can be catalyzed by either acid or base. jove.com

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile. jove.commasterorganicchemistry.com This is followed by the formation of a tetrahedral intermediate. Proton transfer and subsequent elimination of the leaving group yield the substitution product. masterorganicchemistry.com

A general representation of nucleophilic acyl substitution is the replacement of a leaving group (Y) on an acyl compound with a nucleophile (Nu). Carboxylic acid derivatives have an acyl carbon bonded to a group that can act as a leaving group. openstax.org When a nucleophile attacks, a tetrahedral intermediate is formed, which then expels the leaving group to form a new carbonyl compound. openstax.org

Formation of Acid Chlorides and Esters from the Carboxylic Acid Moiety

Acid Chlorides:

The carboxylic acid moiety of this compound can be converted to an acid chloride by reacting with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). jove.comjove.com Acid chlorides are among the most reactive derivatives of carboxylic acids. organicchemistrytutor.com

When using thionyl chloride, the hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is a good leaving group. libretexts.org The reaction mechanism starts with a nucleophilic attack of the carboxylic acid on the thionyl chloride. jove.com This is followed by the loss of a chloride ion and deprotonation to form a reactive chlorosulfite derivative. jove.com The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. jove.comlibretexts.org Finally, the leaving group departs, yielding the acid chloride. jove.com

With phosphorus pentachloride, the carboxylic acid attacks the phosphorus center, eliminating a chloride ion. jove.com This chloride ion then attacks the carbonyl carbon, resulting in the formation of the acid chloride and phosphorus oxychloride. The formation of the stable P=O bond in phosphorus oxychloride helps to drive the reaction forward. jove.comjove.com

Esters:

Esterification of the carboxylic acid can be achieved through reactions such as the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol. masterorganicchemistry.combyjus.com The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or the water produced is removed. organic-chemistry.orgchemistrysteps.com

The mechanism of Fischer esterification involves several reversible steps. masterorganicchemistry.com First, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.combyjus.com The alcohol then acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. byjus.comchemistrytalk.org A proton transfer occurs from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.comchemistrytalk.org The elimination of water and subsequent deprotonation of the remaining oxygen yields the ester. byjus.comchemistrytalk.org This process can also occur intramolecularly to form cyclic esters known as lactones, particularly when forming five- or six-membered rings. masterorganicchemistry.comchemistrysteps.com

Amide Bond Formation Pathways

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging because amines are basic and can deprotonate the carboxylic acid to form a highly unreactive carboxylate. libretexts.org To overcome this, coupling reagents are frequently employed. nih.govrsc.org

One common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC). libretexts.orgpeptide.com In a DCC-mediated coupling, the hydroxyl group of the carboxylic acid is activated to become a good leaving group. libretexts.org The carboxylic acid adds to the DCC, and then the amine can attack the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the amide and dicyclohexylurea as a byproduct. libretexts.org Additives like 1-hydroxybenzotriazole (HOBt) are often used with DCC to reduce the risk of racemization and improve reaction efficiency. bachem.com

Other classes of coupling reagents include phosphonium and aminium/uronium salts like PyBOP, HBTU, and HATU. bachem.comacs.org These reagents are highly effective and lead to high coupling rates with minimal side reactions. bachem.com More recent developments focus on "green" coupling reagents and methods that avoid traditional coupling agents altogether, sometimes utilizing in situ formation of thioesters which then react with amines. nih.govrsc.org Boron-based reagents, such as B(OCH₂CF₃)₃, have also been developed for direct amidation under mild conditions. acs.org

Intramolecular Cyclization and Condensation Pathways

Aldol (B89426) and Aldol-Crotonic Condensation Reactions

An aldol condensation is a reaction where an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which can then be dehydrated to form a conjugated enone. libretexts.orgsrmist.edu.in This reaction is a powerful tool for forming carbon-carbon bonds. srmist.edu.in

The reaction can be catalyzed by either acid or base. wikipedia.org In a base-catalyzed mechanism, a strong base removes an alpha-proton from a carbonyl compound to form an enolate ion. wikipedia.orgkhanacademy.org This enolate then acts as a nucleophile and attacks the carbonyl carbon of another molecule. oregonstate.edu The resulting alkoxide is then protonated to give the aldol addition product. srmist.edu.in Subsequent dehydration, often promoted by heat, leads to the α,β-unsaturated carbonyl compound. oregonstate.edu

In the context of this compound, an intramolecular aldol condensation is conceivable. The molecule possesses both a ketone (the acetyl group) and an enolizable proton on the cyclohexane ring. Under appropriate basic or acidic conditions, an enolate could be formed, which could then attack the carbonyl carbon of the acetyl group, leading to a bicyclic β-hydroxy ketone. Subsequent dehydration would yield a bicyclic α,β-unsaturated ketone.

A crossed aldol condensation occurs between two different carbonyl compounds. wikipedia.org If one of the compounds cannot form an enolate (i.e., it has no α-hydrogens), it can only act as the electrophile, simplifying the product mixture. wikipedia.org

Cycloaddition Reactions Involving Analogues with Ketone or Carboxyl Moieties

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. tutorsglobe.com

Analogues of this compound, particularly those containing α,β-unsaturated ketone functionalities, can participate in Diels-Alder reactions. wikipedia.org In these reactions, the α,β-unsaturated ketone acts as the dienophile. wikipedia.orgacs.org The reaction is often facilitated by the presence of electron-withdrawing groups on the dienophile. tutorsglobe.com Lewis acids can be used to activate the enone, making it more reactive. wikipedia.org For instance, α,β-unsaturated ketones can react with dienes like cyclopentadiene to form bicyclic products. researchgate.net

Stereochemical Investigations of 2 Acetylcyclohexane 1 Carboxylic Acid

Analysis of Stereoisomerism and Chiral Centers

Enantiomeric and Diastereomeric Forms of 2-acetylcyclohexane-1-carboxylic Acid

With two distinct chiral centers, this compound can exist as a maximum of 2n = 4 stereoisomers, where n is the number of chiral centers. These stereoisomers manifest as two pairs of enantiomers. The relative orientation of the acetyl and carboxylic acid groups defines the diastereomers, which are designated as cis or trans.

In the cis isomer, both substituents are on the same face of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers exists as a pair of enantiomers:

(1R,2S)-2-acetylcyclohexane-1-carboxylic acid and (1S,2R)-2-acetylcyclohexane-1-carboxylic acid (cis enantiomeric pair)

(1R,2R)-2-acetylcyclohexane-1-carboxylic acid and (1S,2S)-2-acetylcyclohexane-1-carboxylic acid (trans enantiomeric pair)

Diastereomers, such as the cis and trans forms of this compound, have different physical and chemical properties, including melting points, boiling points, and spectroscopic characteristics. Enantiomers, on the other hand, share identical physical properties except for their interaction with plane-polarized light and other chiral entities. The separation of these stereoisomers is a significant challenge in synthetic chemistry, often requiring chiral chromatography or stereoselective synthesis.

| Stereoisomer | Relationship | Configuration |

| (1R,2S) and (1S,2R) | Enantiomers | cis |

| (1R,2R) and (1S,2S) | Enantiomers | trans |

| (1R,2S) and (1R,2R) | Diastereomers | - |

| (1S,2R) and (1S,2S) | Diastereomers | - |

Conformational Analysis of the Cyclohexane Ring in Solution and Solid State

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. For a disubstituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions. The relative stability of these conformations is influenced by steric interactions.

In the trans isomer, the two substituents can be either diaxial or diequatorial. The diequatorial conformation is generally more stable as it minimizes 1,3-diaxial interactions, which are significant steric clashes. In the cis isomer, one substituent must be axial and the other equatorial. The preferred chair conformation will be the one where the larger substituent occupies the equatorial position to reduce steric strain.

The conformational preferences of the molecule can be influenced by the solvent and the solid-state packing forces. In solution, the molecule may exist as an equilibrium mixture of different chair conformations. The position of this equilibrium is dependent on the polarity of the solvent and the potential for intramolecular hydrogen bonding. For instance, in a non-polar solvent, intramolecular hydrogen bonding between the carboxylic acid and the acetyl group might favor a specific conformation. In the solid state, the crystal packing forces can lock the molecule into a single, well-defined conformation, which may not necessarily be the most stable conformation in solution. Computational modeling and spectroscopic techniques such as NMR are crucial tools for elucidating the conformational landscape of such molecules.

Stereoselective Synthesis Methodologies

The controlled synthesis of a specific stereoisomer of this compound is a significant challenge that requires the use of stereoselective synthetic methods. These methods aim to produce a single enantiomer or diastereomer in high yield and purity, avoiding the need for difficult separation of stereoisomeric mixtures.

Applications of Chiral Auxiliaries in the Synthesis of Related Compounds

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary is removed. This strategy has been widely used in the synthesis of enantiomerically pure carboxylic acids and other chiral compounds.

For the synthesis of analogs of this compound, a chiral auxiliary could be attached to the carboxylic acid precursor. For example, chiral oxazolidinones, popularized by David Evans, can be used to direct the alkylation or acylation of a carboxylic acid derivative. The bulky auxiliary shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. Similarly, pseudoephedrine can be used as a chiral auxiliary to achieve highly diastereoselective alkylations of amide enolates. After the stereoselective transformation, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched carboxylic acid.

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Evans Oxazolidinones | Aldol (B89426), Alkylation | Formation of a rigid chelated intermediate directs the approach of the electrophile. |

| Pseudoephedrine | Alkylation | The methyl group directs the configuration of the addition product. |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) / (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | Alkylation of hydrazones | The chiral auxiliary controls the stereochemistry of α-alkylation of ketones and aldehydes. |

Asymmetric Catalysis in Analogous Systems

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern stereoselective synthesis.

In the context of synthesizing analogs of this compound, asymmetric hydrogenation of a suitable prochiral precursor is a promising strategy. For instance, the catalytic hydrogenation of an unsaturated precursor, such as a cyclohexenecarboxylic acid derivative, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands) can lead to the formation of the desired stereoisomers with high enantiomeric excess. A study on the asymmetric synthesis of 2-methylcyclohexanecarboxylic acids demonstrated that the hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over supported rhodium and ruthenium catalysts can produce the cis product with high diastereoselectivity. nih.gov This approach, where a chiral auxiliary guides the hydrogenation, showcases the power of combining chiral auxiliaries with catalytic methods.

Chemoenzymatic Synthetic Routes for Enantiomerically Enriched Analogs

Enzymes are highly efficient and stereoselective catalysts that can be employed in organic synthesis. Chemoenzymatic routes combine the advantages of chemical synthesis with the high stereoselectivity of enzymatic transformations to produce enantiomerically pure compounds.

For the synthesis of enantiomerically enriched analogs of this compound, lipases are particularly useful enzymes. Lipases can catalyze the kinetic resolution of racemic alcohols or esters. For example, a racemic ester precursor of the target molecule could be subjected to hydrolysis by a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be easily separated. A chemoenzymatic synthesis of bicyclic δ-halo-γ-lactones with a cyclohexane ring utilized a lipase-catalyzed kinetic resolution of a racemic alcohol as the key stereochemical step. nih.gov This highlights the potential of enzymatic methods in establishing the stereochemistry of substituted cyclohexanes.

Kinetic Versus Thermodynamic Control in Diastereoselective Processes

In the synthesis of this compound, the formation of diastereomers, namely the cis and trans isomers, is a critical aspect governed by the principles of kinetic and thermodynamic control. The ratio of these diastereomers can be significantly influenced by the reaction conditions, which dictate the pathway of the reaction.

Under kinetic control , the product distribution is determined by the rate at which the products are formed. libretexts.org Reactions under kinetic control are typically irreversible and conducted at low temperatures. udel.edu The product that is formed faster, due to a lower activation energy, will be the major product, even if it is not the most stable. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the formation of the kinetic product would involve the approach of a reactant from the sterically least hindered face of a cyclohexanone enolate intermediate. masterorganicchemistry.comyoutube.com For instance, the alkylation of a cyclohexanone enolate tends to favor axial attack, which can lead to the formation of the cis product as the kinetic isomer. ubc.ca

Conversely, under thermodynamic control , the product ratio is determined by the relative stability of the products. wikipedia.orgmasterorganicchemistry.com These reactions are reversible, often carried out at higher temperatures, allowing the system to reach equilibrium. libretexts.org The most stable diastereomer will be the predominant product. For this compound, the trans isomer, where the acetyl and carboxylic acid groups are in an equatorial-equatorial conformation, is generally the more thermodynamically stable product due to minimized steric strain. googleapis.comgoogleapis.com Epimerization, the process of converting one diastereomer into another, can be facilitated by heat and the presence of a base, allowing the less stable cis isomer to convert to the more stable trans isomer. google.comgoogle.com

The choice of base and solvent also plays a crucial role. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate, leading to the kinetic product. udel.edumasterorganicchemistry.com In contrast, a weaker base at a higher temperature allows for equilibration and the formation of the thermodynamic enolate, resulting in the thermodynamic product. udel.edu

A summary of the conditions favoring kinetic versus thermodynamic control in the formation of this compound diastereomers is presented in the table below.

| Control Type | Reaction Conditions | Predominant Product | Rationale |

| Kinetic | Low temperature, strong sterically hindered base (e.g., LDA), short reaction time | cis-2-acetylcyclohexane-1-carboxylic acid (likely) | Faster reaction rate due to lower activation energy for the less sterically hindered approach. libretexts.orgmasterorganicchemistry.com |

| Thermodynamic | High temperature, weaker base, longer reaction time | trans-2-acetylcyclohexane-1-carboxylic acid | Formation of the more stable product through equilibration. wikipedia.orggoogleapis.com |

Diastereomeric and Enantiomeric Resolution Techniques

The separation of the stereoisomers of this compound is essential for obtaining enantiomerically pure compounds. Various techniques can be employed for the resolution of its diastereomers (cis and trans) and the subsequent resolution of the enantiomers of each diastereomer.

Diastereomeric Resolution:

Since diastereomers have different physical properties, they can often be separated by conventional laboratory techniques such as:

Crystallization: Fractional crystallization can be used to separate the cis and trans isomers based on differences in their solubility.

Chromatography: Column chromatography, including high-performance liquid chromatography (HPLC) on a normal phase column (e.g., silica gel), can effectively separate diastereomers due to their different polarities and interactions with the stationary phase. nih.govresearchgate.netnih.govchromforum.org

Enantiomeric Resolution:

Enantiomers, having identical physical properties in an achiral environment, require more specialized techniques for their separation. libretexts.org

Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or a synthetic chiral amine. libretexts.org This reaction forms a mixture of diastereomeric salts, which now have different solubilities and can be separated by fractional crystallization. acs.orgunchainedlabs.comresearchgate.netresearchgate.net After separation, the individual diastereomeric salts are treated with an acid to regenerate the pure enantiomers of this compound.

Enzymatic Resolution: Biocatalysis offers a highly selective method for enantiomeric resolution. nih.gov For a keto-acid like this compound, ketoreductases (KREDs) can be employed. nih.govresearchgate.net These enzymes can selectively reduce the ketone group of one enantiomer to a hydroxyl group, allowing for the separation of the unreacted enantiomer from the newly formed hydroxy acid. Dynamic kinetic resolution (DKR) is an advanced enzymatic method that combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer, potentially leading to a theoretical yield of 100% for the desired enantiomer. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govnih.gov The enantiomers interact differently with the chiral environment of the column, leading to different retention times and their separation.

The applicability of these techniques is summarized in the following table.

| Resolution Technique | Target Stereoisomers | Principle of Separation |

| Fractional Crystallization | Diastereomers | Differential solubility |

| Normal Phase Chromatography | Diastereomers | Differential polarity and interaction with stationary phase researchgate.netchromforum.org |

| Diastereomeric Salt Formation | Enantiomers | Formation of diastereomeric salts with a chiral resolving agent, leading to different solubilities libretexts.orgresearchgate.net |

| Enzymatic Resolution | Enantiomers | Enantioselective enzymatic transformation of one enantiomer nih.govresearchgate.net |

| Chiral HPLC | Enantiomers | Differential interaction with a chiral stationary phase nih.govnih.gov |

Computational and Theoretical Investigations of 2 Acetylcyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a lens into the dynamic behavior and conformational preferences of molecules.

Conformational Energy Landscape MappingDue to its flexible cyclohexane (B81311) ring and two substituents, 2-acetylcyclohexane-1-carboxylic acid can exist in multiple conformations.libretexts.orgstudysmarter.co.ukThe relative orientation of the acetyl and carboxylic acid groups (cis or trans) and their positions on the ring (axial or equatorial) significantly impact the molecule's stability and properties.youtube.comlibretexts.orgMolecular modeling techniques would be used to explore this conformational landscape. By systematically rotating bonds and performing energy calculations, a potential energy surface can be generated. This map reveals the most stable low-energy conformations (e.g., chair, boat, twist-boat) and the energy barriers for converting between them.libretexts.orgresearchgate.netThe chair conformation is typically the most stable for cyclohexane rings, and substituents generally prefer the more spacious equatorial position to minimize steric hindrance.libretexts.orgyoutube.com

Table 1: Illustrative Conformational Analysis Data The following table is a hypothetical representation of data that would be generated from a computational study. Specific experimental or calculated values for this compound are not available in the surveyed literature.

| Conformer (cis-isomer) | Substituent Positions | Relative Energy (kJ/mol) |

|---|---|---|

| Chair 1 | Carboxyl (axial), Acetyl (equatorial) | High |

| Chair 2 | Carboxyl (equatorial), Acetyl (axial) | Moderate |

| Chair 3 | Carboxyl (equatorial), Acetyl (equatorial) | Low (Most Stable) |

Structure-Reactivity Relationship Studies

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Structure

No specific studies detailing the theoretical prediction of spectroscopic parameters (such as NMR, IR, or Raman spectra) for this compound through computational methods were found. Such studies would typically involve quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict chemical shifts, vibrational frequencies, and other spectroscopic constants, which would then be correlated with the molecule's three-dimensional structure, including its various conformers.

Computational Insights into Chemical Selectivity and Efficiency

There is an absence of published research that provides computational insights into the chemical selectivity and efficiency of this compound. This type of investigation would typically involve computational modeling of reaction mechanisms, transition states, and energy profiles to understand how the molecule behaves in different chemical reactions, explaining its regioselectivity or stereoselectivity.

Synthetic Applications and Derivative Chemistry of 2 Acetylcyclohexane 1 Carboxylic Acid

As a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the functional groups in 2-acetylcyclohexane-1-carboxylic acid and its dione (B5365651) analogues makes them valuable precursors in the synthesis of intricate organic molecules. The presence of multiple reaction sites allows for a variety of chemical transformations, leading to the formation of both carbocyclic and heterocyclic structures.

Scaffolds for the Construction of Multi-membered Carbocyclic Compounds

While the direct application of this compound in the synthesis of multi-membered carbocyclic rings is a specialized area of research, the principles of ring expansion and intramolecular cyclization reactions involving related dicarbonyl compounds suggest its potential as a precursor. Methodologies such as the Tiffenau–Demjanow rearrangement have been historically employed for the synthesis of nine-membered rings from smaller carbocyclic precursors. nih.gov More contemporary approaches, including tandem isomerization/intramolecular cycloadditions, have also proven effective for constructing medium-sized carbocycles. nih.gov The functional handles present in this compound could potentially be manipulated to facilitate such transformations, although specific examples are not extensively documented in readily available literature.

Precursors to Diverse Chemical Entities and Heterocyclic Systems

The utility of cyclohexane-1,3-dione derivatives, which can be accessed from precursors like this compound, in the synthesis of heterocyclic compounds is well-established. These diones are key intermediates for a wide range of biologically active natural products and pharmaceuticals. nih.gov They have been employed in the synthesis of various six-membered nitrogen-containing heterocycles through reactions with aldehydes, malononitrile, and other reagents. nih.gov For instance, cyclohexane-1,3-dione has been utilized as a starting material for the synthesis of novel 1,2,4-triazine (B1199460) derivatives, which have shown potential as anticancer agents. nih.gov The reaction involves the formation of a key hydrazinyl intermediate, which then undergoes further heterocyclization reactions. nih.gov

Synthesis of Advanced Derivatives

The core structure of this compound and its dione counterparts provides a foundation for the synthesis of more complex and functionally rich derivatives with potential applications in medicinal chemistry and materials science.

Isoflavonoid (B1168493) Analogues with Non-Aromatic Ring A

A straightforward and efficient method has been developed for the synthesis of 2-alkyl-substituted analogues of isoflavonoids featuring a non-aromatic A ring. belnauka.by This synthesis utilizes 2-[2-(aryl)acetyl]cyclohexane-1,3-diones as the key starting material. belnauka.by These precursors are themselves synthesized through the condensation of 5-substituted cyclohexane-1,3-diones with arylacetic acids. belnauka.by The core of the isoflavonoid synthesis involves the acylation of the 2-[2-(aryl)acetyl]cyclohexane-1,3-dione with a carboxylic acid anhydride. belnauka.by This is followed by an intramolecular aldol-crotonic condensation of the resulting enolacylate in the presence of a basic agent, such as triethylamine, sodium acetate, or potassium carbonate, to yield the final isoflavonoid analogue. belnauka.by

Table 1: Synthesis of Isoflavonoid Analogues

| Starting Material | Reagents | Product |

|---|

Exo- and Endocyclic Enamino Derivatives of Cyclohexane-1,3-diones

The synthesis of both exo- and endocyclic enamino derivatives of 2-acylcyclohexane-1,3-diones has been reported. A review on the chemistry of 2-acylcycloalkane-1,3-diones highlights the synthesis of such derivatives, for example, from 2-(3-arylprop-2-enoyl)cyclohexane-1,3-diones. acs.org The formation of these enamino derivatives typically involves the reaction of the dione with primary or secondary amines. The regioselectivity of the reaction, leading to either exo- or endocyclic products, can be influenced by the reaction conditions and the nature of the substituents on both the dione and the amine. These enamino derivatives are valuable intermediates for the synthesis of various heterocyclic compounds.

Tetrazolylacetyl Cyclohexane-1,3-diones

2-Acylcyclohexane-1,3-diones containing a tetrazole ring in the side acyl chain have been synthesized through the C-acylation of cyclohexane-1,3-diones with tetrazolylacetic acids. researchgate.net This reaction provides the target 2-(tetrazolylacetyl)cyclohexane-1,3-diones in good yields. researchgate.net These compounds can then serve as precursors for further heterocyclic synthesis. For instance, their reaction with phenylhydrazine (B124118) hydrochloride leads to the formation of indazolones through the heterocyclization of an intermediate hydrazone. researchgate.net

Table 2: Synthesis of Tetrazolylacetyl Cyclohexane-1,3-dione Derivatives

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Cyclohexane-1,3-dione | Tetrazolylacetic acid | 2-(Tetrazolylacetyl)cyclohexane-1,3-dione | Indazolone |

Spirocyclic Compounds via Cycloaddition Reactions of Analogues

The synthesis of spirocyclic compounds, which feature two rings sharing a single atom, is a significant area of organic chemistry, driven by their presence in numerous natural products and their utility in medicinal chemistry. Analogues of this compound, which possess both a ketone and a carboxylic acid functionality on a cyclohexane (B81311) scaffold, are valuable precursors for constructing spirocyclic frameworks through various cycloaddition reactions. The dual functionality allows for diverse synthetic strategies, where either the ketone or a derivative of the carboxylic acid can participate in ring-forming processes.

One major pathway involves the ketone moiety. Cyclic ketones are well-established substrates for cycloaddition reactions to form spirocycles. For instance, the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, can produce spirocyclic oxetanes. rsc.org Analogues of this compound, where the carboxylic acid is protected or modified, could react with various alkenes under photochemical conditions to yield complex spiro-oxetane structures. These structures can then be elaborated further, utilizing the latent carboxylic acid functionality.

Another versatile approach is the [3+2] cycloaddition. This strategy can involve the in-situ generation of a 1,3-dipole which then reacts with a dipolarophile. For example, the ketone group on the cyclohexane ring can be converted into a suitable precursor that participates in reactions with azomethine ylides or nitrile oxides to form five-membered heterocyclic spiro-rings. nih.gov The resulting spirocycles would be highly functionalized, retaining the carboxylic acid group for subsequent modifications.

The table below outlines potential cycloaddition strategies using analogues of this compound for the synthesis of spirocyclic compounds.

| Cycloaddition Type | Reactant Partner of Analogue | Resulting Spirocycle Core | Key Reaction Principle |

| [2+2] Photocycloaddition | Alkene (e.g., Maleic Acid Derivatives) | Oxetane | The ketone carbonyl of the cyclohexane ring undergoes a photochemical reaction with an alkene C=C double bond. rsc.org |

| [3+2] Dipolar Cycloaddition | Azomethine Ylide | Pyrrolidine | The ketone functionality is used to react with an in-situ generated azomethine ylide to form a five-membered nitrogen-containing ring. |

| [4+2] Diels-Alder Reaction | Conjugated Diene | Cyclohexene (B86901) | The ketone can be converted to an electron-deficient dienophile (e.g., an α,β-unsaturated ketone), which then reacts with a diene. mdpi.com |

| Intramolecular Cycloaddition | Internal Alkene/Alkyne | Fused/Spiro Bicyclic System | The carboxylic acid is converted into a tether containing a reactive π-system that can undergo an intramolecular cycloaddition with a derivative of the keto group. nih.gov |

These examples highlight the strategic importance of the bifunctional nature of this compound analogues in the stereoselective synthesis of diverse and complex spirocyclic systems. mdpi.com

Integration into DNA-Encoded Library (DEL) Synthesis Design

DNA-Encoded Library (DEL) technology has become a powerful tool in drug discovery, enabling the synthesis and screening of vast collections of small molecules. nih.gov The fundamental principle of DEL involves attaching a unique DNA "barcode" to each small molecule, allowing for the identification of binding hits through high-throughput sequencing. Carboxylic acids are among the most crucial and widely used functional groups for integrating chemical building blocks into DELs. nih.govresearchgate.net

This compound is an ideal candidate for incorporation into DEL synthesis due to its bifunctional nature. The carboxylic acid serves as a primary handle for attachment to a DNA tag, typically via a stable amide bond formation with an amine-modified DNA oligonucleotide. rsc.org This reaction is well-established, DNA-compatible, and can be achieved under mild aqueous conditions using standard coupling reagents.

Once attached to the DNA tag, the ketone group on the cyclohexane ring becomes a point for diversification. This secondary functional group can be used in a subsequent synthetic step to introduce a wide array of other building blocks, thereby expanding the chemical space of the library. For example, the ketone can undergo reactions such as:

Reductive amination: Reaction with a diverse set of primary or secondary amines to introduce new substituents.

Wittig reaction or related olefination: To introduce carbon-carbon double bonds with varied functionalities.

Aldol (B89426) condensation: To form larger, more complex structures.

This two-step diversification strategy, where the carboxylic acid anchors the scaffold and the ketone enables further modification, makes this compound a valuable "bifunctional scaffold." rsc.org The use of such scaffolds is a key strategy in DEL design to create libraries with high structural diversity and three-dimensionality. nih.gov

The process for integrating this compound into a DEL is summarized in the table below.

| Step | Action | Functional Group Involved | Purpose |

| 1. Attachment | Couple this compound to an amine-functionalized DNA tag. | Carboxylic Acid (-COOH) | Covalently link the chemical scaffold to its unique DNA identifier via an amide bond. rsc.org |

| 2. Pooling & Splitting | Combine different DNA-tagged scaffolds and then split into separate reaction vessels. | N/A | Prepare for the next combinatorial synthesis step in a split-and-pool fashion. nih.gov |

| 3. Diversification | React the ketone with a library of building blocks (e.g., various amines). | Ketone (C=O) | Introduce chemical diversity at a second position on the scaffold. |

| 4. Encoding | Ligate a new DNA tag corresponding to the building block used in Step 3. | N/A | "Record" the synthetic step by extending the DNA barcode. nih.gov |

| 5. Repeat/Finalize | Repeat pooling, splitting, and reaction cycles as needed, followed by library purification. | N/A | Complete the synthesis of the full combinatorial library. |

The rigid cyclohexane core of this compound also provides a defined three-dimensional geometry, which is increasingly sought after in drug discovery to improve binding specificity and physicochemical properties compared to flat aromatic scaffolds.

Contribution to the Development of Novel Organic Methodologies

The unique structural features of this compound, specifically its nature as a β-keto acid derivative on a cyclic scaffold, make it a valuable substrate for the development of new synthetic methods. The proximity of the ketone and carboxylic acid functionalities can lead to unique reactivity and provides a platform for testing novel chemical transformations.

One area of significant interest is the development of C(sp³)–H activation reactions. These reactions aim to directly functionalize carbon-hydrogen bonds, which are typically unreactive. Palladium-catalyzed C(sp³)–H arylation of aliphatic carboxylic acids and ketones has been developed as a DNA-compatible reaction, demonstrating the utility of these functional groups in novel coupling strategies. semanticscholar.org The cyclohexane ring of this compound offers multiple C(sp³)–H bonds that could be targeted in the development of site-selective functionalization methods, driven by the directing influence of the carbonyl or carboxyl groups.

Furthermore, β-keto acids are known to undergo decarboxylation (loss of CO₂) under relatively mild conditions to generate enolates or enolate equivalents. acs.org This reactivity can be harnessed in novel carbon-carbon bond-forming reactions. For instance, decarboxylative aldol reactions utilize β-keto acids to generate specific enolates that can then react with electrophiles like aldehydes. nih.gov this compound could serve as a model substrate to explore new stereoselective decarboxylative transformations, where the stereochemistry of the cyclohexane ring could influence the outcome of the reaction.

The development of such methodologies is crucial for expanding the toolbox of synthetic organic chemists. The table below highlights potential areas where this compound could contribute to new synthetic methods.

| Methodology Area | Role of this compound | Potential Outcome | Relevant Concepts |

| C(sp³)–H Activation | Substrate with directing groups (ketone, carboxylic acid). | Site-selective functionalization of the cyclohexane ring. | Directed metalation, palladium catalysis. semanticscholar.org |

| Decarboxylative Coupling | A β-keto acid that can generate a specific enolate upon decarboxylation. | Stereoselective formation of new C-C bonds at the C2 position. | Enolate chemistry, decarboxylative aldol/Mannich reactions. nih.govnih.gov |

| Asymmetric Catalysis | Prochiral substrate for enantioselective transformations. | Synthesis of chiral cyclohexane derivatives with control over multiple stereocenters. | Organocatalysis, transition metal catalysis. |

| Photoredox Catalysis | Substrate for radical-based transformations initiated by light. | Novel radical addition or cyclization reactions. | Single-electron transfer, radical chemistry. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-acetylcyclohexane-1-carboxylic acid, and how can side reactions be mitigated?

- Methodology : Enamine-mediated acylation is a robust approach to minimize side reactions (e.g., over-alkylation or hydrolysis). Anhydrous conditions and catalysts like pyrrolidine can stabilize intermediates and improve regioselectivity . Computational tools such as PubChem’s InChI key-based predictions and route-planning databases (e.g., REAXYS, PISTACHIO) help identify optimal precursors and reaction steps .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the acetyl and carboxylic acid moieties. Compare chemical shifts to structurally similar compounds (e.g., cyclohexaneacetic acid derivatives) .

- IR : Identify carbonyl stretches (carboxylic acid: ~1700 cm; acetyl: ~1650 cm) .

- Mass Spectrometry : High-resolution MS (e.g., Orbitrap) for molecular ion validation. Reference spectral libraries like mzCloud for fragmentation patterns .

Q. What safety protocols are critical during handling and storage?

- Methodology :

- Storage : Maintain in a dry, ventilated environment at 2–8°C, protected from light, to prevent decomposition .

- Hazards : Classified under GHS07 (oral toxicity, skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Emergency measures include rinsing exposed skin/eyes with water and seeking medical aid .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways or predict physicochemical properties?

- Methodology :

- In Silico Tools : Use InChI descriptors (e.g.,

CVVVAKVOCWNDLJ-UHFFFAOYSA-Nfor analogous compounds) to predict reactivity via PubChem’s cheminformatics platforms . - Density Functional Theory (DFT) : Calculate transition states for acylation steps to identify energy barriers and optimize catalysts .

Q. How can researchers resolve discrepancies in stereochemical outcomes during synthesis?

- Methodology :

- Chiral Analysis : Employ chiral HPLC or polarimetry to isolate enantiomers. Compare results with X-ray crystallography data from structurally related cyclohexane derivatives .

- Mechanistic Studies : Probe steric effects using substituent variations (e.g., methyl vs. acetyl groups) to assess conformational rigidity .

Q. What strategies improve yield in large-scale syntheses while maintaining purity?

- Methodology :

- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Use response surface modeling to identify optimal conditions .

- Purification : Gradient elution in reverse-phase HPLC with C18 columns, validated via TLC (silica gel, ethyl acetate/hexane mobile phase) .

Q. How should researchers address contradictions in spectral or reactivity data?

- Methodology :

- Cross-Validation : Replicate experiments under inert atmospheres (argon/glovebox) to exclude oxidation artifacts. Compare with literature data from authoritative sources (e.g., Journal of Organic Chemistry) .

- Error Analysis : Apply statistical tests (e.g., Student’s t-test) to assess significance of outliers. Re-examine synthetic intermediates for byproducts via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.